molecular formula C18H18BrNO6 B11668027 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11668027
M. Wt: 424.2 g/mol
InChI Key: HWGLSUOHZHVNMM-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a bromine atom, a benzodioxin ring, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide . This intermediate is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzodioxin and trimethoxybenzamide moieties can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzodioxin ring and trimethoxybenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C18H18BrNO6

Molecular Weight

424.2 g/mol

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H18BrNO6/c1-22-14-9-11(15(19)17(24-3)16(14)23-2)18(21)20-10-4-5-12-13(8-10)26-7-6-25-12/h4-5,8-9H,6-7H2,1-3H3,(H,20,21)

InChI Key

HWGLSUOHZHVNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Br)OC)OC

Origin of Product

United States

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